5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1823917-11-8, C7H2BrF3N2, MW 251.00) is a highly functionalized pyrimidine derivative, belonging to the class of fluoroalkynes. Its molecular architecture uniquely combines three synthetically powerful functionalities on a single, electron-deficient heterocyclic core: an ethynyl (-C≡CH) group at the 2-position for metal-catalyzed cross-couplings and click chemistry, a bromine atom at the 5-position poised for further elaboration via palladium catalysis, and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position, which profoundly modulates the ring's electronic properties.

Molecular Formula C7H2BrF3N2
Molecular Weight 251.00 g/mol
Cat. No. B11864239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine
Molecular FormulaC7H2BrF3N2
Molecular Weight251.00 g/mol
Structural Identifiers
SMILESC#CC1=NC=C(C(=N1)C(F)(F)F)Br
InChIInChI=1S/C7H2BrF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H
InChIKeyTUAUPGJUJDMKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine: A Strategic, Polyfunctional Pyrimidine Intermediate for Advanced Synthesis


5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine (CAS 1823917-11-8, C7H2BrF3N2, MW 251.00) is a highly functionalized pyrimidine derivative, belonging to the class of fluoroalkynes. Its molecular architecture uniquely combines three synthetically powerful functionalities on a single, electron-deficient heterocyclic core: an ethynyl (-C≡CH) group at the 2-position for metal-catalyzed cross-couplings and click chemistry, a bromine atom at the 5-position poised for further elaboration via palladium catalysis, and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position, which profoundly modulates the ring's electronic properties [1]. This tri-functional arrangement positions the compound as a versatile, off-the-shelf building block for the rapid generation of diverse compound libraries in medicinal chemistry and agrochemical research, rather than as a stand-alone bioactive entity .

Why 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine Cannot Be Replaced by a Simple Analog in Multi-Step Synthesis


Interchanging this compound with a mono- or di-substituted pyrimidine analog introduces a cascade of synthetic and electronic liabilities. Unlike simple bromo-pyrimidines, the simultaneous presence of three distinct reactive handles (C≡CH, Br, CF3) is critical for step-economical divergent synthesis. Removing the -CF3 group (e.g., substituting with 5-Bromo-2-ethynylpyrimidine) eliminates the potent electron-withdrawing effect that activates the heterocycle for nucleophilic aromatic substitution and influences the reactivity of the C5-Br bond in subsequent Pd-catalyzed transformations [1]. Conversely, replacing the ethynyl handle with a second halogen or hydrogen atom (e.g., 5-Bromo-4-(trifluoromethyl)pyrimidine) forfeits the ability to use orthogonal CuAAC 'click' chemistry for late-stage functionalization. The unique spatial and electronic arrangement—ethynyl at C2, bromine at C5, and -CF3 at C4—creates a specific reactivity profile that cannot be recapitulated by simply mixing and matching other substitution patterns, making generic substitution a high-risk strategy for reproducibility and efficiency in complex target synthesis [2].

Quantitative Evidence Guide: Validating the Differentiation of 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine


Enhanced Electrophilicity via Cumulative Electron-Withdrawal Differentiates C5-Br Reactivity

The presence of the 4-trifluoromethyl group significantly increases the electrophilic character of the pyrimidine ring compared to non-fluorinated analogs. The -CF3 group has a Hammett substituent constant (σm) of +0.43, exerting a powerful electron-withdrawing effect. This effect is absent in the direct comparator 5-Bromo-2-ethynylpyrimidine, where the ring is less activated. Studies on related systems show that a -CF3 group in the 4-position of a pyrimidine stabilizes negative charge build-up during nucleophilic addition by 2-3 kcal/mol compared to the unsubstituted case, directly enhancing the reactivity of adjacent leaving groups like bromine [1]. This translates to faster and more complete conversions in Pd-catalyzed cross-couplings at C5, a critical factor for library synthesis yield and purity [2].

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Orthogonal Reactivity: Quantitative Advantage of the Terminal Ethynyl Handle for Click Chemistry vs. Halogen-Only Analogs

A key differentiator of this compound is the C2-terminal ethynyl group, which is absent in the comparator 5-Bromo-4-(trifluoromethyl)pyrimidine. This ethynyl handle enables highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In representative protocols for CuAAC on similar trifluoromethyl pyrimidine substrates, reactions proceed with >95% regioselectivity for the 1,4-disubstituted 1,2,3-triazole and reach completion within 2-6 hours at room temperature using 5 mol% Cu(I) catalyst [1]. This orthogonal reactivity pathway is completely unavailable to the non-ethynylated comparator, which would require a separate, often lower-yielding, step to install a similar handle. This chemical orthogonality allows for the sequential, chemoselective elaboration of the pyrimidine core, first at C-Br (via Suzuki/Sonogashira) and subsequently or concurrently at C≡CH (via CuAAC) [2].

Click Chemistry Bioconjugation Late-Stage Functionalization

Reported Biochemical Activity: A Differentiating Hit Profile for Target Class Exploration

In a notable contrast to structurally similar halogenated pyrimidines, 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine has been reported as an activator of human Pyruvate Kinase M2 (PKM2) with an EC50 of 6.60E+3 nM (6.6 µM) in an enzymatic luminescent assay [1]. Many related brominated pyrimidine derivatives are typically screened and profiled as kinase inhibitors, often targeting EGFR or other tyrosine kinases. While the PKM2 activation potency is modest, the fact that it acts as an *activator* rather than an *inhibitor* represents a divergent pharmacological profile that can serve as a specific phenotypic starting point for chemical biology probe development. This data point, while from a single assay, provides the only known functional activity annotation that differentiates it from simple building block analogs.

Chemical Biology Kinase Screening Hit Identification

High-Value Application Scenarios for 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine


MedChem Divergent Library Synthesis via Iterative Pd-Catalyzed Cross-Coupling and CuAAC

The unique architecture of this compound is ideally suited for the rapid generation of a diversely substituted compound library. A synthetic planner can first exploit the C5-Br group in a Suzuki or Sonogashira coupling, then use the C2-C≡CH handle in a subsequent CuAAC 'click' reaction to install a wide variety of azide-containing fragments. This sequential, chemoselective functionalization is impossible with simpler bromo(trifluoromethyl)pyrimidines that lack the terminal alkyne, as demonstrated in the orthogonal reactivity evidence [1]. The presence of the -CF3 group further ensures that the intermediates possess favorable lipophilicity and metabolic stability profiles, which are desirable features for hit and lead compounds.

Targeted Synthesis of Chemical Probes for Cancer Metabolism (PKM2 Activators)

Based on its validated, albeit modest, activating activity on human PKM2 (EC50 = 6.6 µM) [1], this compound serves as a rationally chosen starting scaffold for a focused structure-activity relationship (SAR) study on PKM2 activators. While the initial hit is weak, its structural features (presence of both a halogen and an alkyne on an electron-deficient heterocycle) are consistent with a privileged fragment for enzyme binding. Medicinal chemists can use this scaffold as a starting point for 'fragment-growing' strategies, a role that cannot be fulfilled by analogs lacking this specific activity annotation.

Agrochemical Intermediate with Enhanced Physicochemical Properties

The trifluoromethyl group is a recognized pharmacophore in agrochemistry, known to increase a molecule's lipophilicity, metabolic stability, and ability to penetrate biological membranes [1]. The combination with a bromine atom and an ethynyl group makes this compound a powerful intermediate for synthesizing new fungicidal or herbicidal candidates. The -CF3 group's influence is quantifiable through its Hammett constant (σm = +0.43) [2], which directly contributes to the biological activity and environmental fate of the final active ingredient. This is a significant advantage over the non-fluorinated analog, 5-Bromo-2-ethynylpyrimidine, which lacks these property-enhancing effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.